molecular formula C7H12O3 B119497 (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde CAS No. 144404-96-6

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde

Cat. No. B119497
M. Wt: 144.17 g/mol
InChI Key: OKPUXEKTBMBZGC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde, also known as DMDC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject of research.

Mechanism Of Action

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been shown to act as an electrophilic reagent in organic reactions. It can react with various nucleophiles, including amines, alcohols, and thiols. The reaction of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with nucleophiles results in the formation of a hemiacetal intermediate, which can then undergo further reactions to yield various organic compounds.

Biochemical And Physiological Effects

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has some limitations, including its limited solubility in water and its tendency to form dimers and higher oligomers in solution.

Future Directions

There are several future directions for research on (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. One area of interest is the development of new synthesis methods for (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde that are more efficient and environmentally friendly. Another area of interest is the use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Additionally, the potential use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Finally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde.

Synthesis Methods

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with acetaldehyde in the presence of a base catalyst. The resulting product is then treated with hydrogen peroxide and a catalytic amount of sulfuric acid to yield (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. This synthesis method has been optimized to produce high yields of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with high purity.

Scientific Research Applications

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

144404-96-6

Product Name

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-6-3-4-9-7(2,5-8)10-6/h5-6H,3-4H2,1-2H3/t6-,7-/m1/s1

InChI Key

OKPUXEKTBMBZGC-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@](O1)(C)C=O

SMILES

CC1CCOC(O1)(C)C=O

Canonical SMILES

CC1CCOC(O1)(C)C=O

synonyms

1,3-Dioxane-2-carboxaldehyde, 2,4-dimethyl-, (2R-trans)- (9CI)

Origin of Product

United States

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